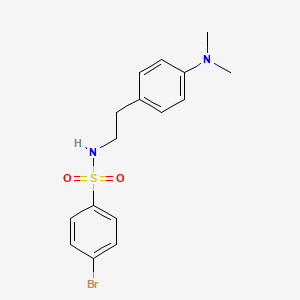

4-溴-N-(4-(二甲氨基)苯乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

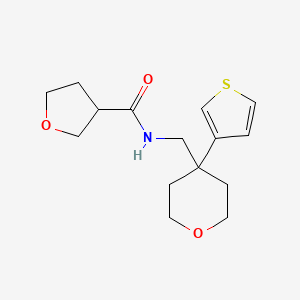

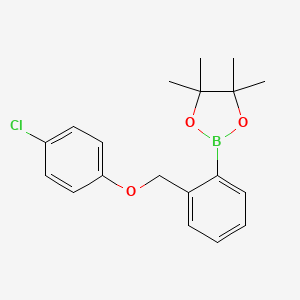

The compound "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonamide group attached to a benzene ring. This particular derivative includes a bromine atom and a dimethylamino group, indicating potential for varied biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfanilamide with halogenated compounds in the presence of a base. For instance, sulfanilamide can be reacted with 2-bromopropionyl bromide to form bromo-substituted sulfonamide intermediates, which can then be treated with secondary amines to obtain novel derivatives . Similarly, the synthesis of a bicyclic sulfonamide derivative was achieved by reacting benzenesulfonamide with camphene in the presence of N-bromosuccinimide . These methods suggest that the synthesis of "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" could potentially follow a similar pathway, involving the introduction of a bromine atom and a dimethylamino group to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of a Schiff base derivative was determined using X-ray diffraction, revealing dihedral angles between aromatic rings . The structure of "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" would likely display characteristic features such as the orientation of the dimethylamino group and the position of the bromine atom relative to the sulfonamide group.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. The presence of the bromine atom in the compound suggests potential for further substitution reactions, as bromine is a good leaving group. The dimethylamino group could also influence the reactivity of the compound, potentially engaging in electron-donating or accepting interactions. The synthesis of similar compounds has involved reactions with electrophiles in the presence of a base , indicating that "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" could undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. For example, the presence of a nitro group and an amino group in a benzenesulfonamide derivative was found to affect the molecule's hydrogen bonding and crystal packing . The bromine atom in "4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide" would contribute to the compound's polarity and could affect its solubility and melting point. The dimethylamino group could also impact the compound's basicity and its ability to engage in hydrogen bonding.

科学研究应用

光动力疗法治疗癌症

4-溴-N-(4-(二甲氨基)苯乙基)苯磺酰胺衍生物因其在光动力疗法 (PDT) 中的潜力而被探索,PDT 是一种新兴的癌症治疗方法。用含有席夫碱的苯磺酰胺衍生物基团取代的新型锌酞菁化合物的合成和表征显示出显着的潜力。这些化合物具有良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于光动力疗法中的 II 型机制至关重要。它们作为 II 型光敏剂的有效性表明通过 PDT 治疗癌症是一个有希望的途径 (Pişkin, Canpolat, & Öztürk, 2020).

酶抑制和分子对接研究

一些研究集中于 4-溴-N-(4-(二甲氨基)苯乙基)苯磺酰胺衍生物的酶抑制能力。例如,用 4-(溴甲基)苯磺酰胺对辛可尼丁进行季铵化合成的辛可尼丁盐在不对称苄基化反应中显示出高度的对映选择性催化活性,表明在开发药物和精细化学品方面具有潜在应用 (Itsuno, Yamamoto, & Takata, 2014)。此外,由 4-溴苯甲醛和磺胺嘧啶合成的化合物已经过光谱 (FTIR、UV-Vis)、计算 (DFT、HOMO-LUMO、MEP、NBO、NPA、ELF、LOL、RDG) 和分子对接研究,提供了对其结构和功能属性的见解 (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).

合成应用和化学转化

苯磺酰胺衍生物(包括 4-溴-N-(4-(二甲氨基)苯乙基)苯磺酰胺)作为化学转化中中间体的能力已被充分证明。这些化合物已用于合成各种分子结构,展示了它们在有机合成中的多功能性。例如,金属化的磺酰胺在杂环合成中显示出潜力,突出了芳基磺酰胺在创建复杂分子结构中的广泛用途 (Familoni, 2002).

安全和危害

BDPS is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

属性

IUPAC Name |

4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUNJKYOLKMJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)